2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide
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Overview
Description
2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a nicotinamide moiety with a tetrahydrobenzo[d]thiazole ring, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide typically involves multiple steps. One common method starts with the reaction of 2-bromodimedone with cyanothioacetamide to form the tetrahydrobenzo[d]thiazole core . This intermediate is then coupled with nicotinic acid or its derivatives under specific conditions to yield the final product.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis likely involves optimization of the laboratory-scale procedures to enhance yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes such as DNA gyrase B.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase B, an enzyme crucial for bacterial DNA replication . This inhibition occurs through binding to the enzyme’s active site, thereby preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine derivatives: These compounds also inhibit DNA gyrase B but may have different binding affinities and specificities.
Dual kinase inhibitors of CK2 and GSK3β: Compounds such as those based on 4,5,6,7-tetrahydrobenzo[d]thiazole structures have shown activity against these kinases.
Uniqueness
2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N3OS2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H15N3OS2/c1-19-13-9(5-4-8-15-13)12(18)17-14-16-10-6-2-3-7-11(10)20-14/h4-5,8H,2-3,6-7H2,1H3,(H,16,17,18) |
InChI Key |
CJEJBVMFRPNNJP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC3=C(S2)CCCC3 |
Origin of Product |
United States |
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